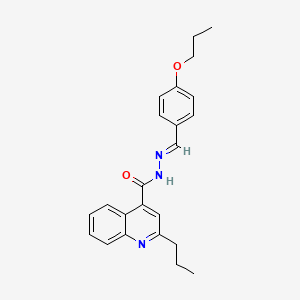![molecular formula C24H16ClN5OS B5546629 3-({[3-(4-氯苯基)-1-苯基-1H-吡唑-4-基]亚甲基}氨基)-2-巯基-4(3H)-喹唑啉酮](/img/structure/B5546629.png)
3-({[3-(4-氯苯基)-1-苯基-1H-吡唑-4-基]亚甲基}氨基)-2-巯基-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone” belongs to a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities, including cytotoxic and antimicrobial effects. The chemical structure contains a quinazolinone backbone, which is a significant pharmacophore in drug design due to its biological relevance.
Synthesis Analysis
The synthesis of compounds related to quinazolinones involves multi-step procedures, starting from basic building blocks like anthranilic acids or their derivatives. These compounds are synthesized through reactions involving condensation, cyclization, and functional group transformations, leading to the formation of the target molecule with desired substituents (Gürsoy & Karalı, 2003).
Molecular Structure Analysis
Molecular structure analysis of quinazolinone derivatives reveals diverse conformations and intermolecular interactions, including hydrogen bonding and π-π stacking. These structural features are crucial for the biological activity of the compounds. X-ray crystallography provides insights into the arrangement of atoms and the geometry of the molecules, highlighting the importance of the quinazolinone core and substituents in determining the overall structure (Wang et al., 2004).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, which allows for further functionalization of the molecule. These reactions enable the introduction of different substituents, enhancing the molecule's chemical diversity and potential biological activity (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and melting points, are influenced by the nature of the substituents and the molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity and stability, are critical for their biological activity. Studies on these compounds have shown that modifications to the quinazolinone core and the introduction of specific substituents can significantly affect their cytotoxic and antimicrobial activities (Assiri et al., 2018).
科学研究应用
抗肿瘤活性
喹唑啉酮衍生物化合物 R115777 已被鉴定为法尼基蛋白转移酶的一种有效且选择性抑制剂,在小鼠中经口给药后显示出显著的抗肿瘤作用。这项研究突出了喹唑啉酮衍生物在癌症治疗中的潜力,标志着抗肿瘤药物开发的一个重要步骤 (Venet、End 和 Angibaud,2003)。
合成和结构研究
研究探索了喹唑啉酮衍生物的合成,例如 1,2,4-三唑并[4,3-a]喹唑啉-5-酮和相关化合物的合成。这些工作不仅扩展了化学知识库,还为具有潜在生物活性的新化合物的开发开辟了道路 (El-Sherief、Abdel-rahman、El-Naggar 和 Mahmoud,1983)。
抗癌活性
已经合成并评估了含喹唑啉酮的色酮基和吡唑基 α-氨基膦酸酯对各种癌细胞系的抗癌活性。一些衍生物显示出有效的抗癌活性,强调了喹唑啉酮衍生物在肿瘤学中的治疗潜力 (Assiri、Ali、Mamdouh M. Ali 和 Yahia,2018)。
抗菌和抗真菌活性
已经合成并评估了喹唑啉酮衍生物的体外抗菌和抗真菌活性。一些化合物对标准药物显示出有希望的结果,表明它们在治疗传染病中的潜在用途 (Patel、Shaikh 和 Barat,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5OS/c25-18-12-10-16(11-13-18)22-17(15-29(28-22)19-6-2-1-3-7-19)14-26-30-23(31)20-8-4-5-9-21(20)27-24(30)32/h1-15H,(H,27,32)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGYHSVFJCEMM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NN4C(=O)C5=CC=CC=C5NC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/N4C(=O)C5=CC=CC=C5NC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-mercapto-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)
![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)